(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Description
Background and Significance of Stereoselective Cyclopropane Chemistry
Cyclopropane rings, characterized by their strained three-membered carbon framework, have emerged as critical pharmacophores in medicinal chemistry due to their ability to enhance metabolic stability, modulate conformational flexibility, and improve target binding affinity. The stereoselective construction of cyclopropanes remains a cornerstone of synthetic organic chemistry, with methods such as the Simmons–Smith reaction, transition metal-catalyzed carbene transfer, and biocatalytic approaches enabling precise control over stereochemistry. For instance, the Simmons–Smith reaction employs organozinc carbenoids to deliver methylene groups stereospecifically to alkenes, preserving double-bond geometry in products like norcarane.
The incorporation of cyclopropanes into pharmaceuticals is exemplified by drugs such as boceprevir (hepatitis C) and maraviroc (HIV/AIDS), where the cyclopropane moiety improves pharmacokinetic profiles. Recent advancements in continuous flow synthesis and engineered enzymes have further expanded access to enantiopure cyclopropane derivatives, addressing longstanding challenges in scalability and stereocontrol.
Table 1: Selected Pharmaceuticals Containing Cyclopropane Motifs
| Drug Name | Therapeutic Area | Key Cyclopropane Feature |
|---|---|---|
| Maraviroc | HIV/AIDS | (1R,2S)-cyclopropylamine scaffold |
| Boceprevir | Hepatitis C | Spirocyclopropane fragment |
| Prasugrel | Anticoagulant | α-Cyclopropyl ketone |
Research Objectives and Scope of Study
This study focuses on the synthesis and functionalization of (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, a chiral cyclopropane derivative bearing a difluoromethoxy substituent. Key objectives include:
- Developing stereoselective cyclopropanation strategies for constructing the (1R,2S)-configured core.
- Optimizing the introduction of the 4-difluoromethoxy group while preserving enantiomeric purity.
- Evaluating the impact of fluorine substitution on electronic and steric properties of the cyclopropane ring.
Modern techniques such as flow chemistry and biocatalytic cyclopropanation are leveraged to overcome limitations of traditional batch processes, particularly for handling volatile intermediates and achieving high stereoselectivity.
Key Challenges and Opportunities in Functionalizing Difluoromethoxy Groups
The difluoromethoxy group (–OCF₂H) introduces unique electronic and steric effects, including enhanced metabolic stability and hydrogen-bonding capacity compared to methoxy analogs. However, its incorporation into cyclopropane systems presents challenges:
- Electron-Withdrawing Effects : The –OCF₂H group reduces electron density at the phenyl ring, complicating electrophilic cyclopropanation.
- Steric Hindrance : Fluorine atoms may impede reagent access to the alkene during stereoselective cyclopropanation.
- Acid Sensitivity : Hydrochloride salt formation risks cleavage of the difluoromethoxy group under acidic conditions.
Table 2: Strategies for Difluoromethoxy Group Functionalization
Recent work by Giri et al. demonstrates that radical-mediated cyclopropanation bypasses traditional electronic limitations, enabling functionalization of electron-deficient alkenes. This approach, combined with chiral auxiliaries, offers a promising pathway for synthesizing (1R,2S)-configured derivatives with high enantiomeric excess.
Properties
IUPAC Name |
(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPEWCRPWYNPY-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-84-9 | |
| Record name | rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride (CAS Number: 1807939-84-9) is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₂ClF₂NO
- Molecular Weight : 235.66 g/mol
- IUPAC Name : (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group and the cyclopropane ring contribute to its unique binding characteristics, potentially allowing it to modulate receptor activities or enzyme functions. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Antidepressant Effects
Recent studies have indicated that compounds similar to (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine may exhibit antidepressant-like effects. For instance, research on derivatives within this class has shown promising results in animal models, where they modulated neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms .
Inhibition of Enzyme Activity
The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. In vitro studies demonstrated that the compound effectively reduced ACC activity, suggesting a role in metabolic regulation that could be beneficial in treating conditions like obesity and type 2 diabetes .
Case Studies and Research Findings
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments have indicated that the compound exhibits low acute toxicity in standard assays; however, further studies are needed to evaluate chronic exposure effects and potential side effects.
Scientific Research Applications
(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
This compound is a cyclopropane derivative that is of interest in pharmacological research for its potential biological activities.
- Molecular Information The molecular formula is C₁₀H₁₂ClF₂NO and the molecular weight is 235.66 g/mol.
The compound's biological activity is due to its interaction with molecular targets. The difluoromethoxy group and the cyclopropane ring give it unique binding characteristics, which allows it to modulate receptor or enzyme functions. While specific pathways are not fully known, studies suggest it can act as an inhibitor of enzymes involved in metabolic pathways.
- Antidepressant Effects Studies indicate that similar compounds may have antidepressant-like effects. Research on derivatives has shown promising results in animal models, where they modulated neurotransmitter levels, especially serotonin and norepinephrine, which led to improved mood and reduced anxiety symptoms.
- Enzyme Inhibition The compound has been studied for its potential to inhibit acetyl-CoA carboxylase (ACC), an enzyme important for fatty acid metabolism. In vitro studies have shown that the compound can reduce ACC activity, suggesting it could play a role in metabolic regulation and be helpful in treating conditions like obesity and type 2 diabetes.
- Toxicological Profile While the biological activities show promise, it is important to understand the toxicological profile for future applications. Preliminary toxicity assessments have shown that the compound has low acute toxicity in standard assays; however, further studies are needed to evaluate the effects of chronic exposure and potential side effects.
Chemical Reactions Analysis
Cyclopropanation Reactions
The core cyclopropane ring formation is critical for CPA synthesis. Two primary methods are documented:
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
Reactants:
-
(E)-3-(3,4-difluorophenyl)acrylic ester (IIc)
-
Trimethylsulfoxonium iodide
-
Base (NaH or NaOH) in DMSO
-
Cyclopropanation of IIc yields trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb ).
-
Enantiomeric enrichment is achieved using asymmetric catalysts (e.g., oxazaborolidine or CBS catalysts).
-
Solvent: DMSO
-
Temperature: 0–30°C
-
Yield: ~87%
Triethyl Phosphonoacetate Cyclopropanation
Reactants:
-
2-Chloro-1-(3,4-difluorophenyl)ethanol
-
Triethyl phosphonoacetate
-
NaH in toluene
-
The alcohol reacts with triethyl phosphonoacetate to form a cyclopropane ester.
-
Hydrolysis with LiOH converts the ester to the carboxylic acid (IV ).
Hydrolysis of Cyclopropane Esters
Carboxylic acid (IV ) is a key intermediate.
| Reactant | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclopropane ester | LiOH | THF/H₂O | 55°C | 85% |
| Cyclopropane ester | NaOH | MeOH/H₂O | Reflux | 78% |
Azide Formation and Hofmann Degradation
Conversion of carboxylic acid (IV ) to the amine involves:
-
IV → Acyl chloride (using SOCl₂ in toluene).
-
Acyl chloride + NaN₃ → Acyl azide (VI ).
-
Acyl azide (VI ) undergoes thermal decomposition to isocyanate.
-
Hydrolysis with HCl yields CPA·HCl.
-
Reactant: Intermediate Villa'
-
Reagents: 37% HCl in methanol
-
Conditions: 25°C, 2 hours
-
Yield: 76%
CBS Reduction :
| Catalyst | Reducing Agent | ee (%) |
|---|---|---|
| (S)-CH₃-CBS | BH₃-THF | 98 |
| (S)-C₄H₉-CBS | BH₃-N,N-diethylaniline | 93 |
-
Solvent: Toluene
-
Temperature: 15°C
-
Reaction Time: 1 hour
Salt Formation and Crystallization
Final isolation of CPA·HCl involves:
-
CPA base is dissolved in methanol.
-
HCl (gaseous or in ether) is added to precipitate the hydrochloride salt.
-
Crystallization yields >99% purity.
Key Intermediates and Byproducts
| Intermediate | Structure | Role |
|---|---|---|
| IIc | (E)-Acrylic ester | Cyclopropane precursor |
| IV | Cyclopropanecarboxylic acid | Azide formation substrate |
| VI | Acyl azide | Hofmann degradation substrate |
Industrial-Scale Considerations
-
Cost : Uses inexpensive bases (NaOH) and recyclable solvents (toluene) .
-
Yield Optimization : Racemic mixtures resolved via chiral chromatography or diastereomeric salt formation .
This synthesis leverages stereoselective cyclopropanation and robust degradation pathways, validated by XRD and HPLC purity data .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the cyclopropanamine hydrochloride core but differ in substituents on the phenyl ring:
Substituent Effects on Physicochemical Properties
- Steric Effects : Bulky groups like 3,4-difluorophenyl or 3-chloro-4-fluorophenyl may reduce solubility but improve selectivity for specific targets (e.g., PDE4 enzymes) .
- Stereochemistry : The (1R,2S) configuration is conserved across analogs to maintain optimal spatial orientation for biological activity .
Key Findings :
- The difluoromethoxy group in the target compound may mimic roflumilast’s potency, as both feature strong electron-withdrawing substituents critical for PDE4 binding .
Q & A
Q. What synthetic strategies are employed to prepare (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, and how is stereochemical purity ensured?
The synthesis typically involves asymmetric cyclopropanation, Friedel-Crafts acylation, and stereospecific reduction. For example, the cyclopropane ring is formed via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. Stereochemical control is achieved using chiral auxiliaries or catalysts, with purity verified via chiral HPLC or polarimetry . Multi-step protocols emphasize protecting group strategies to prevent racemization, particularly during amine functionalization .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties and receptor interactions?
The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its electron-withdrawing nature modulates π-π stacking and hydrogen bonding with target receptors (e.g., serotonin or platelet receptors). Computational docking studies (e.g., AutoDock Vina) and Hammett substituent constants can quantify these effects .
Q. What analytical methods are critical for characterizing this compound and its impurities?
- HPLC-MS : Quantifies trace impurities (e.g., diastereomers or des-fluoro byproducts) using reverse-phase C18 columns and ion-trap detection .
- NMR : NMR distinguishes fluorinated regioisomers; COSY confirms cyclopropane ring geometry .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
Q. How does this compound compare structurally and functionally to related cyclopropane derivatives?
A comparative table highlights key differences:
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across fluorinated cyclopropane analogs?
Discrepancies often arise from variations in fluorination patterns or assay conditions. Meta-analyses using standardized assays (e.g., P2Y inhibition IC in platelet-rich plasma) and multivariate regression can isolate structural contributors. For example, 4-difluoromethoxy substitution correlates with prolonged receptor occupancy compared to 3,4-difluoro analogs .
Q. How can in silico models predict the pharmacokinetic profile of this compound?
Physiologically based pharmacokinetic (PBPK) modeling with tools like GastroPlus simulates absorption/distribution, leveraging parameters such as:
- logD : ~1.2 (measured via shake-flask)
- Permeability : Caco-2 assay results (P > 1 × 10 cm/s)
- CYP450 metabolism : Predominant clearance via CYP2C19 (identified via recombinant enzyme assays) .
Q. What experimental designs optimize enantiomeric excess (ee) in large-scale synthesis?
- Catalyst screening : Chiral phosphine ligands (e.g., Josiphos) in asymmetric hydrogenation improve ee to >99% .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., esters) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
Q. How do fluorination patterns affect off-target receptor binding?
Radioligand binding assays (e.g., -labeled compounds) against panels of GPCRs and ion channels reveal that 4-difluoromethoxy substitution reduces affinity for hERG channels (IC > 10 μM) compared to trifluoromethyl analogs. Molecular dynamics simulations identify steric clashes between the difluoromethoxy group and hERG pore helices .
Q. What methodologies quantify trace impurities in API batches, and how are limits validated?
- LC-MS/MS : Detects impurities at 0.05% w/w levels using MRM transitions.
- Forced degradation studies : Acid/base/hydrolytic stress tests identify degradation pathways (e.g., cyclopropane ring opening under acidic conditions) .
- ICH Q3A/B compliance : Validation includes precision (RSD < 5%), accuracy (90–110% recovery), and LOQ < 0.1% .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
